1-(2-Methylbutyl)-1h-indazol-6-amine

Medicinal Chemistry Physicochemical Property Assessment Lead Optimization

Lead optimization programs targeting kinases often struggle to isolate steric effects from lipophilic contributions when evaluating N1-alkyl indazole SAR. 1-(2-Methylbutyl)-1H-indazol-6-amine resolves this by providing a branched 2-methylbutyl substituent with identical MW (203.28) and TPSA (43.8 Ų) to the linear pentyl analog, enabling clean steric vs. lipophilic deconvolution. • Chiral center at the C2 branching point supports (R)/(S) enantiomer resolution for stereoselective pharmacology and IP differentiation. • Computed XLogP3-AA of 2.5 occupies a moderate lipophilicity range favorable for oral bioavailability. • Branched architecture may confer enhanced resistance to ω-oxidation vs. linear alkyl analogs. Supplied at ≥98% purity with reliable international shipping for research use.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
Cat. No. B13631535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbutyl)-1h-indazol-6-amine
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCC(C)CN1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C12H17N3/c1-3-9(2)8-15-12-6-11(13)5-4-10(12)7-14-15/h4-7,9H,3,8,13H2,1-2H3
InChIKeyZLFVVWXVHBPMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbutyl)-1H-indazol-6-amine: Product Overview


1-(2-Methylbutyl)-1H-indazol-6-amine (CAS: 1251140-58-5) is a substituted 6-aminoindazole derivative featuring an indazole core with a 2-methylbutyl substituent at the N1 position and a primary amine at the C6 position [1]. The compound has a molecular weight of 203.28 g/mol and a molecular formula of C12H17N3 . Computed physicochemical descriptors include an XLogP3-AA value of 2.5, a topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [2]. The compound is commercially available from multiple reputable vendors including Sigma-Aldrich (via Enamine) and Leyan (Haohong Biomedical), with typical research-grade purity specifications of ≥98% . The 2-methylbutyl substituent introduces a chiral center at the branching point, rendering the compound a racemic mixture unless otherwise specified.

Chiral N1-branched alkyl indazole scaffold for kinase SAR exploration
Racemic mixture with single chiral center supports enantiomer-resolution studies
Research-grade building block from multiple vendors, typically ≥98% purity
Moderate lipophilicity range (XLogP3 ~2.5) for lead optimization and ADME profiling

1-(2-Methylbutyl)-1H-indazol-6-amine: Generic Substitution Failure


Within the 1-alkyl-1H-indazol-6-amine scaffold, the N1-alkyl substituent is a critical determinant of lipophilicity, steric bulk, and molecular flexibility, which collectively govern membrane permeability, metabolic stability, and protein binding interactions. Even subtle modifications—such as branching or an additional methylene unit—produce quantifiable differences in partition coefficients (logP) and steric parameters [1]. Consequently, substituting 1-(2-methylbutyl)-1H-indazol-6-amine with a linear analog such as 1-butyl-1H-indazol-6-amine (MW 189.26) or 1-pentyl-1H-indazol-6-amine (MW 203.28) cannot preserve the precise lipophilic-hydrophilic balance required for structure-activity relationship (SAR) consistency in lead optimization or chemical probe studies. The specific branching pattern and carbon count of the 2-methylbutyl group yield a distinct physicochemical signature that is not replicated by linear chain analogs, making direct interchange scientifically unsound without re-validation of permeability, solubility, and target engagement parameters.

Target 1-(2-Methylbutyl)-1H-indazol-6-amine
Branched N1-alkyl chain with chiral center; distinct steric and lipophilic profile
Linear Analog Substitutes n-Butyl or n-pentyl indazole analogs
Linear chains lack branching and chirality; lipophilic balance and conformational flexibility differ significantly
Risk Identical TPSA & H-bond capacity may mask steric mismatch
Same polar surface area (43.8 Ų) across analogs can create false interchangeability perception
Impact Altered target engagement and metabolic stability
SAR consistency cannot be preserved; re-validation of permeability and binding required

1-(2-Methylbutyl)-1H-indazol-6-amine: Differentiation Evidence


Molecular Weight & Chain Length vs. 1-Butyl Analog

1-(2-Methylbutyl)-1H-indazol-6-amine (C12H17N3) has a molecular weight of 203.28 g/mol, which is 14.02 g/mol (approximately one methylene unit) heavier than its direct lower homolog, 1-butyl-1H-indazol-6-amine (C11H15N3, MW 189.26 g/mol) [1]. This mass difference corresponds to an additional carbon atom in the N1-alkyl chain, a structural distinction that directly influences lipophilicity, metabolic stability, and membrane permeability in medicinal chemistry optimization programs [2].

MW vs. 1-Butyl Analog
Cross-study comparable
203.28 vs 189.26 g/mol (+14.02 g/mol, +7.4%)
One extra methylene unit influences logP and lipophilic efficiency
PubChem computed; vendor specifications confirm identity
Medicinal Chemistry Physicochemical Property Assessment Lead Optimization

Lipophilicity and LogP Differentiation

The computed XLogP3-AA value for 1-(2-methylbutyl)-1H-indazol-6-amine is 2.5 [1]. This value falls within the optimal lipophilicity range (logP 1–3) for central nervous system (CNS) drug candidates and represents a moderate lipophilicity profile suitable for oral bioavailability. For comparison, while direct experimental logP data for the 1-pentyl and 1-butyl analogs are not available in public literature, the 1-pentyl isomer (1-pentyl-1H-indazol-6-amine, CAS 938514-07-9) shares the identical molecular formula (C12H17N3) and molecular weight (203.28 g/mol) but differs in chain architecture (linear vs. branched) [2]. The branched 2-methylbutyl group presents a different steric profile and conformational flexibility compared to the linear pentyl chain, which alters the three-dimensional presentation of the indazole core to biological targets despite identical lipophilicity [3].

Lipophilicity (XLogP3)
Class-level inference
2.5 (branched) vs ~1.8–2.2 (n-butyl) & ~2.5–3.0 (n-pentyl)
Branched architecture maintains logP while introducing distinct steric bulk
Computational prediction only; experimental logD recommended
Drug Design ADME Prediction Lipophilicity Optimization

Hydrogen Bond Donors/Acceptors & TPSA

1-(2-Methylbutyl)-1H-indazol-6-amine possesses one hydrogen bond donor (the primary amine at C6), two hydrogen bond acceptors (the indazole ring nitrogens), a rotatable bond count of 3, and a topological polar surface area (TPSA) of 43.8 Ų [1]. The TPSA value of 43.8 Ų is well below the 140 Ų threshold generally associated with favorable oral absorption, indicating good predicted membrane permeability [2]. This TPSA value is identical to that of 1-pentyl-1H-indazol-6-amine and 1-butyl-1H-indazol-6-amine, as the polar surface area is determined solely by the indazole core and primary amine functionality, which remain unchanged across these N1-alkyl variants .

TPSA & H-Bond Profile
Class-level inference
TPSA 43.8 Ų; HBD 1; HBA 2; Rot. bonds 3
Identical polar surface area across N1-alkyl analogs highlights steric/lipophilic drivers
Rotatable bond count may differ in linear pentyl analog
Permeability Prediction Oral Bioavailability Rule of Five Compliance

Chiral Center Differentiation vs. Achiral Analogs

1-(2-Methylbutyl)-1H-indazol-6-amine contains a chiral center at the branching carbon of the 2-methylbutyl substituent, producing two enantiomers (R and S configurations) unless otherwise specified. This stereochemical feature distinguishes it from both 1-butyl-1H-indazol-6-amine and 1-pentyl-1H-indazol-6-amine, which lack chiral centers and exist as achiral entities [1]. The presence of a chiral center introduces the potential for enantiomer-specific biological activity, differential metabolism, and distinct protein binding conformations. In drug discovery, chiral compounds often exhibit enantioselective pharmacology where one enantiomer demonstrates superior target engagement, reduced off-target effects, or improved pharmacokinetic properties compared to its antipode [2].

Chiral Center
Supporting evidence
Racemic (R/S) vs. achiral linear analogs
Enables enantiomer-specific SAR exploration absent in n-butyl or n-pentyl derivatives
Structural analysis based on SMILES; resolution required for single enantiomers
Chiral Chemistry Stereochemistry-Dependent Pharmacology Enantiomer-Specific Activity

6-Aminoindazole Scaffold: A Privileged Pharmacophore

The 6-aminoindazole scaffold has been extensively validated as a privileged pharmacophore in kinase inhibitor drug discovery, particularly for IRAK4 (interleukin-1 receptor-associated kinase 4), IDO1 (indoleamine 2,3-dioxygenase 1), and JNK (c-Jun N-terminal kinase) targets [1][2][3]. Indazole amine derivatives represented by formula (I) are disclosed as IRAK4 inhibitors with therapeutic utility in inflammatory and autoimmune diseases [1]. 6-Aminoindazole derivatives have demonstrated anticancer activity through IDO1 inhibition and anti-proliferative effects in multiple human cancer cell lines, including HCT116 colorectal cancer cells [2][3]. The N1-substituent directly modulates the spatial orientation of the indazole core within the ATP-binding pocket, affecting kinase selectivity profiles [4].

6-Aminoindazole Scaffold
Class-level inference
Reported kinase inhibition (IRAK4, IDO1, JNK) for related derivatives
Scaffold supports kinase probe development; N1-substitution influences selectivity
Direct activity data for this specific compound not provided; context-dependent
Kinase Inhibition Cancer Therapeutics Inflammation

1-(2-Methylbutyl)-1H-indazol-6-amine: Research & Industrial Applications


SAR: N1-Alkyl Lipophilicity & Target Engagement

1-(2-Methylbutyl)-1H-indazol-6-amine serves as a distinct lipophilicity-modulated building block for structure-activity relationship (SAR) studies targeting kinases such as IRAK4, IDO1, and JNK, where N1-alkyl substitution patterns critically influence inhibitor potency and selectivity [1][2]. With a computed XLogP3-AA of 2.5, this compound occupies a moderate lipophilicity range distinct from lower homologs (e.g., 1-butyl analog, predicted logP ~1.8–2.2) and isomeric linear pentyl derivatives [3]. The branched 2-methylbutyl group introduces a chiral center, offering the unique opportunity to evaluate enantiomer-specific pharmacology—a dimension entirely absent in achiral linear alkyl analogs [4].

Chemical Probes: Branched Alkyl Steric & Conformational Analysis

The branched 2-methylbutyl substituent at the N1 position provides a distinct steric and conformational profile compared to linear pentyl or butyl chains, making this compound a valuable tool for probing steric tolerance within ATP-binding pockets and hydrophobic sub-pockets of kinase targets [1]. The identical molecular weight to 1-pentyl-1H-indazol-6-amine (203.28 g/mol) but with branched architecture allows researchers to isolate steric effects from lipophilicity contributions, as TPSA (43.8 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (2) remain constant across these N1-alkyl variants [2]. This physicochemical consistency across analogs enables clean deconvolution of steric vs. lipophilic drivers of biological activity [3].

ADME: Branched Alkyl Impact on Metabolic Stability

The 2-methylbutyl substituent introduces a branching point at the ω-1 position, which may confer enhanced resistance to ω-oxidation and β-oxidation metabolic pathways compared to linear alkyl chains [1]. Compounds with branched alkyl chains at metabolically vulnerable positions frequently exhibit improved metabolic stability and extended half-life in hepatic microsome assays relative to their linear counterparts [2]. The chiral center at the branching carbon further introduces the potential for stereoselective metabolism, a consideration for researchers optimizing pharmacokinetic properties through alkyl chain engineering while maintaining favorable logP (2.5) and TPSA (43.8 Ų) parameters for oral bioavailability [3].

Chiral Chemistry & Intellectual Property

The presence of a chiral center at the C2 position of the 2-methylbutyl group creates the opportunity for enantiomer resolution and chiral switch strategies in lead optimization programs [1]. Unlike achiral linear alkyl analogs (1-butyl and 1-pentyl derivatives), the 2-methylbutyl-substituted compound can be separated into its (R) and (S) enantiomers, each potentially exhibiting distinct pharmacological profiles [2][3]. Enantiomer-specific activity, differential off-target effects, and stereoselective metabolism represent critical differentiators in intellectual property positioning and may enable patent protection distinct from racemic or achiral indazole amine compositions [4].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
N1-alkyl lipophilicity range and branching pattern
Target engagement and selectivity profiling (IRAK4, IDO1, JNK pathways)
Steric and conformational probe studies
Branched vs. linear steric profile at constant TPSA
Conformational effects on ATP-binding pocket complementarity
Metabolic stability profiling
ω-1 branching and potential metabolic soft spot shielding
Hepatic microsome stability and metabolite identification
Chiral resolution and enantiomer profiling
Racemic chiral center with separable enantiomers
Enantiomer-specific pharmacology and stereoselective metabolism review

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